molecular formula C12H14N2O2 B8563012 N-Methyl-N'-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)urea CAS No. 62089-89-8

N-Methyl-N'-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)urea

Cat. No. B8563012
CAS RN: 62089-89-8
M. Wt: 218.25 g/mol
InChI Key: FLEPUQPPEUVLIH-UHFFFAOYSA-N
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Description

N-Methyl-N'-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)urea is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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properties

CAS RN

62089-89-8

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-methyl-3-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)urea

InChI

InChI=1S/C12H14N2O2/c1-13-12(16)14-10-6-7-11(15)9-5-3-2-4-8(9)10/h2-5,10H,6-7H2,1H3,(H2,13,14,16)

InChI Key

FLEPUQPPEUVLIH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1CCC(=O)C2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the manner described in Example 19, 1,2,3,4-tetrahydro-4-oxo-1-naphthylamine is allowed to react with methyl isocyanate to afford the title compound, m.p. 220° C. to 223° C.
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 10 g of 1,2,3,4-tetrahydro-4-oxo-1-naphthylamine hydrochloride in 200 ml of dry tetrahydrofuran (THF) under a nitrogen atmosphere, 76 ml of triethylamine is added dropwise. The mixture is stirred for an additional 5 minutes, and 3 ml of methylisocyanate is added dropwise. The reaction mixture is stirred for 1 hour at room temperature and the solid collected. The filter cake is washed with THF and then with 3 × 50 ml of water. The THF filtrate is concentrated in vacuo to afford some product. The water-insoluble solid is air dried to afford 8.8 g of the title compound melting point 219°-221° C. Recrystallization from about 150 ml of methanol yeilds 7.4 g of the above product, melting point 220°-223° C.
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10 g
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